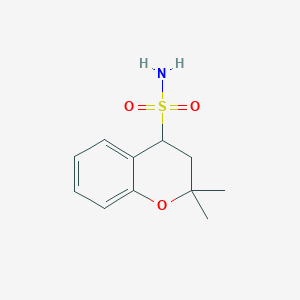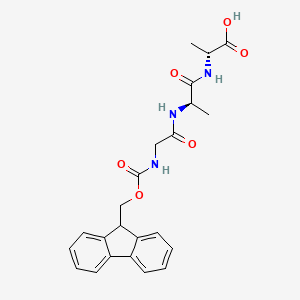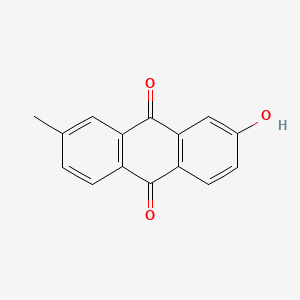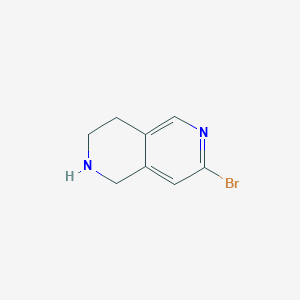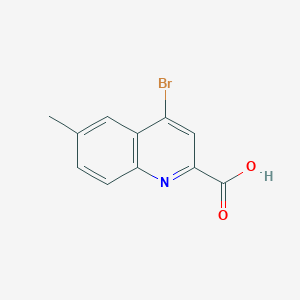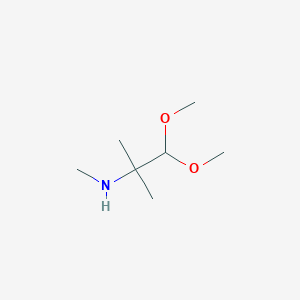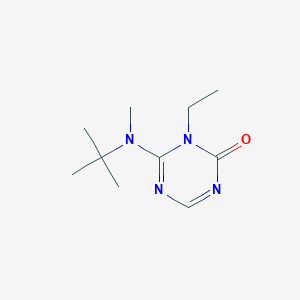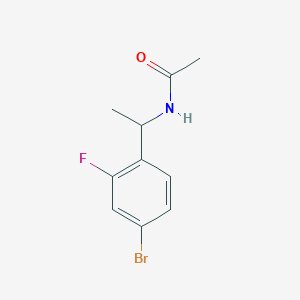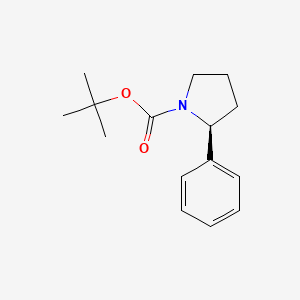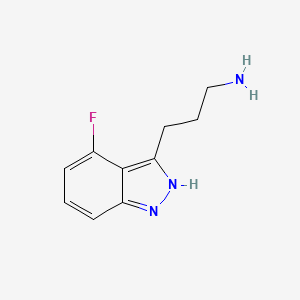
3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The addition of a fluoro group at the 4-position of the indazole ring and a propan-1-amine chain at the 3-position makes this compound unique. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Propan-1-amine Chain: The propan-1-amine chain can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts and automated systems can be employed to ensure consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the fluoro group or the indazole ring, leading to defluorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of defluorinated or hydrogenated products.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Indazol-1-yl)propan-1-amine
- 4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine
- 1-Ethyl-1H-indazol-3-amine
Uniqueness
3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine is unique due to the presence of the fluoro group at the 4-position of the indazole ring, which can significantly influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C10H12FN3 |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
3-(4-fluoro-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H12FN3/c11-7-3-1-4-8-10(7)9(14-13-8)5-2-6-12/h1,3-4H,2,5-6,12H2,(H,13,14) |
Clé InChI |
OCBRVKBTBCKDLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=C2C(=C1)F)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)

